molecular formula C17H18ClN7O2 B2567124 N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448074-74-5

N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No. B2567124
CAS RN: 1448074-74-5
M. Wt: 387.83
InChI Key: KXPHAIHCYGUXJE-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings . The compound features a triazolopyrimidine core, which is a common structural motif in many biologically active compounds . This core is linked to a chloro-methoxyphenyl group and an azetidine-3-carboxamide group. The presence of these groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, the chloro-methoxyphenyl group, and the azetidine-3-carboxamide group . These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and heterocyclic rings . For example, the triazolopyrimidine core could potentially participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar phenyl group could influence the compound’s solubility properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of triazolopyrimidines and related compounds has been extensively studied, showcasing diverse methodologies and applications in medicinal chemistry. For instance, the synthesis of various triazolopyrimidines via Biginelli protocol demonstrates the interest in these compounds for their potential biological activities (V. P. Gilava et al., 2020). Similarly, methods for synthesizing key intermediates for β-lactam antibiotics highlight the versatility of related structures in drug synthesis (G. Cainelli et al., 1998).

Biological Activity

The biological and antimicrobial activities of triazolopyrimidines and similar compounds have been a focal point of research. Studies have shown that these compounds exhibit a range of biological activities, including antimicrobial properties. For example, the exploration of thiazolopyrimidines for their anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020) and the antimicrobial activities of novel pyrazolopyrimidines derivatives (A. Rahmouni et al., 2016) illustrate the potential of these compounds in therapeutic applications.

Application in Drug Development

The development of compounds for potential use as antiasthma agents, based on the structure of triazolopyrimidines, showcases the application of such chemical structures in targeted drug design (J. Medwid et al., 1990). This aligns with the broader trend of utilizing heterocyclic compounds in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds with similar structures have been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activities, as well as optimization of its structure for improved activity and selectivity .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O2/c1-3-25-16-14(22-23-25)15(19-9-20-16)24-7-10(8-24)17(26)21-11-4-5-13(27-2)12(18)6-11/h4-6,9-10H,3,7-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPHAIHCYGUXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)OC)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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